N-[(4-bromophenyl)methyl]-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide
CAS No.: 1115876-83-9
Cat. No.: VC11984635
Molecular Formula: C22H21BrN4O3
Molecular Weight: 469.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1115876-83-9 |
|---|---|
| Molecular Formula | C22H21BrN4O3 |
| Molecular Weight | 469.3 g/mol |
| IUPAC Name | N-[(4-bromophenyl)methyl]-4-(3-morpholin-4-ylpyrazin-2-yl)oxybenzamide |
| Standard InChI | InChI=1S/C22H21BrN4O3/c23-18-5-1-16(2-6-18)15-26-21(28)17-3-7-19(8-4-17)30-22-20(24-9-10-25-22)27-11-13-29-14-12-27/h1-10H,11-15H2,(H,26,28) |
| Standard InChI Key | KKSYFEARMKAMRE-UHFFFAOYSA-N |
| SMILES | C1COCCN1C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)NCC4=CC=C(C=C4)Br |
| Canonical SMILES | C1COCCN1C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)NCC4=CC=C(C=C4)Br |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure features three distinct moieties:
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4-Bromobenzyl Group: A bromine-substituted phenyl ring attached via a methylene bridge to the benzamide core, enhancing hydrophobic interactions and potential halogen bonding with biological targets.
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Benzamide Backbone: Serves as a central scaffold, common in kinase inhibitors and epigenetic modulators, facilitating hydrogen bonding through its amide group .
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3-Morpholin-4-ylpyrazin-2-yloxy Substituent: A pyrazine ring linked to a morpholine group via an ether bond, introducing hydrogen-bond acceptors and nitrogen-rich regions critical for binding to enzymatic active sites.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS No. | 1115876-83-9 |
| Molecular Formula | C₂₂H₂₁BrN₄O₃ |
| Molecular Weight | 469.3 g/mol |
| IUPAC Name | N-[(4-Bromophenyl)methyl]-4-(3-morpholin-4-ylpyrazin-2-yl)oxybenzamide |
| SMILES | C1COCCN1C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)NCC4=CC=C(C=C4)Br |
| PubChem CID | 49661067 |
The stereoelectronic profile, derived from its SMILES notation, reveals a planar benzamide core with peripheral substituents oriented to maximize π-π stacking and dipole interactions.
Synthesis and Optimization
Synthetic Pathways
The synthesis typically involves a multi-step sequence:
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Formation of the Pyrazine-Morpholine Intermediate: Coupling morpholine with 2-chloropyrazine under nucleophilic aromatic substitution conditions.
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Etherification of 4-Hydroxybenzamide: Reacting the pyrazine-morpholine intermediate with 4-hydroxybenzamide using a Mitsunobu or Ullmann-type reaction to install the ether linkage.
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Bromophenylmethyl Amidation: Introducing the 4-bromobenzyl group via amide bond formation between 4-bromobenzylamine and the benzamide carboxylic acid, often employing coupling agents like HATU or EDCI.
Purification and Characterization
Crude product purification employs silica gel chromatography, followed by recrystallization from ethanol/water mixtures. Structural validation utilizes:
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¹H/¹³C NMR: Confirms integration ratios and electronic environments of aromatic protons.
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High-Resolution Mass Spectrometry (HRMS): Verifies molecular ion peaks at m/z 469.3 [M+H]⁺.
Future Research Directions
Target Identification
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Kinase Profiling Assays: Screen against FGFR1, VEGFR2, and PDGFR-β to identify primary targets.
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Microbial Susceptibility Testing: Evaluate minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Candida albicans.
ADMET Profiling
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Solubility: Current data gaps exist; aqueous solubility assays in PBS (pH 7.4) are critical.
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CYP450 Inhibition: Assess interactions with cytochrome P450 isoforms to predict drug-drug interaction risks.
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